2-amino-1-(1H-pyrazol-5-yl)ethan-1-one hydrochloride
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Overview
Description
2-amino-1-(1H-pyrazol-5-yl)ethan-1-one hydrochloride is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-1-(1H-pyrazol-5-yl)ethan-1-one hydrochloride typically involves the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds. One common method includes the cyclization of α,β-alkynyl ketones with hydrazine monohydrate . The reaction conditions often require the presence of a catalyst, such as gold, to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by cyclization reactions. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-amino-1-(1H-pyrazol-5-yl)ethan-1-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
2-amino-1-(1H-pyrazol-5-yl)ethan-1-one hydrochloride has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is utilized in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-amino-1-(1H-pyrazol-5-yl)ethan-1-one hydrochloride involves its interaction with molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to inhibition or modulation of their activity . The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives, such as:
- 3-amino-1H-pyrazole
- 5-amino-1H-pyrazole
- 1-(1H-pyrazol-4-yl)ethan-1-one
Uniqueness
2-amino-1-(1H-pyrazol-5-yl)ethan-1-one hydrochloride is unique due to its specific substitution pattern and the presence of both amino and carbonyl functional groups
Properties
Molecular Formula |
C5H8ClN3O |
---|---|
Molecular Weight |
161.59 g/mol |
IUPAC Name |
2-amino-1-(1H-pyrazol-5-yl)ethanone;hydrochloride |
InChI |
InChI=1S/C5H7N3O.ClH/c6-3-5(9)4-1-2-7-8-4;/h1-2H,3,6H2,(H,7,8);1H |
InChI Key |
JYGCXFZITYFJTR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NN=C1)C(=O)CN.Cl |
Origin of Product |
United States |
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